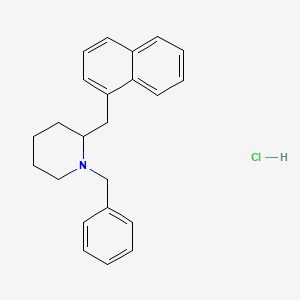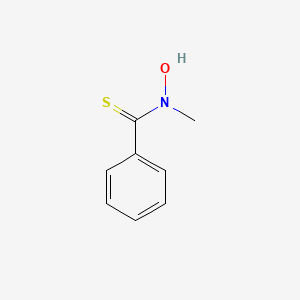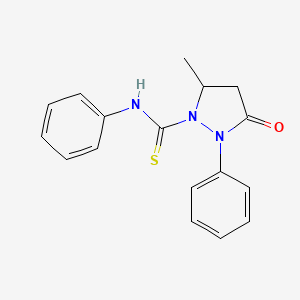![molecular formula C14H12N2O2S B14376735 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one CAS No. 90180-53-3](/img/structure/B14376735.png)
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The unique structure of this compound makes it a subject of interest for researchers exploring new pharmacological agents and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves a one-pot reaction using morpholine-4-carbothioamide, aldehyde, and chloroacetyl chloride as starting materials. This reaction is typically carried out in a microwave oven with the presence of a solid base such as magnesium oxide (MgO) in ethanol as a solvent . The reaction time is significantly reduced to about one hour compared to conventional methods, which can take up to ten hours .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of microwave-assisted synthesis and eco-friendly solvents like ethanol ensures a more sustainable and efficient production process . The purification of the final product is often achieved without the use of polluting solvents, making the process environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive carbon sites of the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Wissenschaftliche Forschungsanwendungen
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one involves its interaction with specific molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, leading to various biological effects. For example, it can inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one: This compound shares a similar thiazole structure and exhibits comparable biological activities.
5-alkyl/arylidene-2-(morpholin/thiomorpholin-4-yl)-1,3-thiazol-4(5H)-one:
Uniqueness
3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one is unique due to its indeno-thiazole structure, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
90180-53-3 |
|---|---|
Molekularformel |
C14H12N2O2S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
3-morpholin-4-ylindeno[1,2-c][1,2]thiazol-4-one |
InChI |
InChI=1S/C14H12N2O2S/c17-13-10-4-2-1-3-9(10)12-11(13)14(19-15-12)16-5-7-18-8-6-16/h1-4H,5-8H2 |
InChI-Schlüssel |
WQOVNZWBCMYDNT-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C3C(=NS2)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



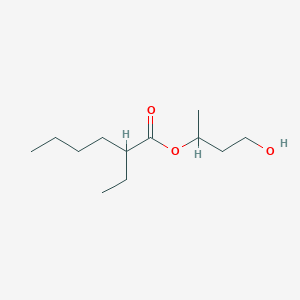
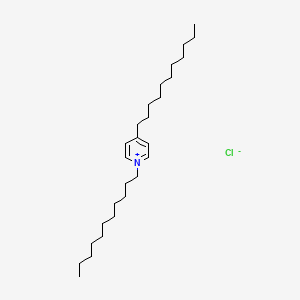
![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

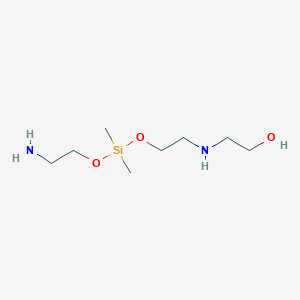
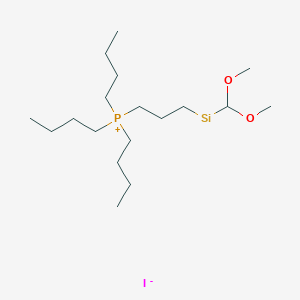
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
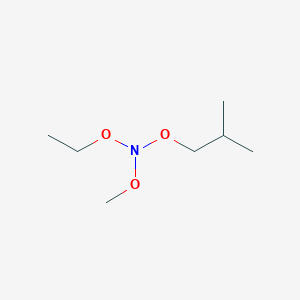
![3,6-Dimethyl-2-(trimethylsilyl)spiro[4.4]nona-2,6-dien-1-one](/img/structure/B14376719.png)
